2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol

Organosilicon chemistry HOMSi reagent Cross-coupling

2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol (CAS 1244855-65-9, formula C24H26OSi, molecular weight 358.55 g/mol) is a specialized organosilicon compound belonging to the HOMSi (2-hydroxymethylphenyl dimethylsilane) reagent family, utilized as a cross-coupling partner for constructing polyarylenes and functional organic materials. The compound consists of a benzyl alcohol moiety connected to a dimethylsilyl group bearing a 9,9-dimethylfluoren-2-yl substituent.

Molecular Formula C24H26OSi
Molecular Weight 358.5 g/mol
Cat. No. B12084995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol
Molecular FormulaC24H26OSi
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C4=CC=CC=C4CO)C
InChIInChI=1S/C24H26OSi/c1-24(2)21-11-7-6-10-19(21)20-14-13-18(15-22(20)24)26(3,4)23-12-8-5-9-17(23)16-25/h5-15,25H,16H2,1-4H3
InChIKeyIYPJNWQNGKEOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol (CAS 1244855-65-9) – Sourcing the 9,9-Dimethylated HOMSi Reagent


2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol (CAS 1244855-65-9, formula C24H26OSi, molecular weight 358.55 g/mol) is a specialized organosilicon compound belonging to the HOMSi (2-hydroxymethylphenyl dimethylsilane) reagent family, utilized as a cross-coupling partner for constructing polyarylenes and functional organic materials [1]. The compound consists of a benzyl alcohol moiety connected to a dimethylsilyl group bearing a 9,9-dimethylfluoren-2-yl substituent. The presence of the 9,9-dimethyl groups on the fluorene ring distinguishes it from the non-methylated analogue 2-[(2-fluorenyl)dimethylsilyl]benzyl alcohol (CAS 1244855-58-0, C22H22OSi, MW 330.5 g/mol), providing quantifiable differences in steric bulk, electronic properties, and thermal stability that directly affect performance in materials science applications [2].

Why 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol Cannot Be Replaced by the Non-Methylated Fluorenyl HOMSi Analogue


While both 9,9-dimethylated and non-methylated fluorenyl HOMSi reagents share the same core structure capable of Pd-catalyzed cross-coupling, their steric and electronic differences preclude generic substitution in applications requiring precise control over molecular packing, thermal stability, or optoelectronic properties. The 9,9-dimethyl groups on the fluorene unit increase steric demand and alter the electron-donating character of the fluorenyl moiety, which directly influences the HOMO energy level and intermolecular interactions in the resulting conjugated materials [1]. In dye-sensitized solar cells, for example, 9,9-dimethylfluorenyl-terminated dyes exhibit a red-shifted UV-Vis absorption maximum of 424 nm compared to unsubstituted variants, alongside an improved overall power conversion efficiency of 3.91% [2]. These quantifiable differences mean that substituting the non-methylated analogue would result in altered film morphology, reduced charge transport, and lower device performance.

Quantitative Differentiation Evidence: 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol vs. Closest Analogs


Molecular Weight and Steric Bulk: 9,9-Dimethyl vs. Non-Methylated Fluorenyl HOMSi Reagent

The target compound (C24H26OSi, MW 358.55 g/mol) is 28.05 g/mol heavier than the non-methylated analogue 2-[(2-fluorenyl)dimethylsilyl]benzyl alcohol (C22H22OSi, MW 330.5 g/mol) due to the two additional methyl groups at the 9-position of the fluorene ring [1]. These methyl groups increase the van der Waals volume of the fluorenyl substituent, leading to greater steric encumbrance around the silicon center. This steric differentiation affects the rate of transmetallation in Pd-catalyzed cross-coupling reactions and the conformational freedom of the resulting aryl-aryl linkages in polymeric products [2].

Organosilicon chemistry HOMSi reagent Cross-coupling

Physicochemical Properties: Boiling Point and Density Differentiation

The predicted boiling point of the target compound is 492.3 ± 45.0 °C at 760 mmHg, with a predicted density of 1.11 ± 0.1 g/cm³ and a flash point of 251.6 ± 28.7 °C . Although directly comparable predicted data for the non-methylated analogue are not uniformly available from the same source, the 9,9-dimethyl substitution is expected to increase both the boiling point and the thermal stability of the compound relative to the non-methylated version, as is classically observed for 9,9-dialkylfluorenes versus 9H-fluorenes [1]. The higher boiling point and flash point indicate a wider liquid processing window and reduced volatility, which are advantageous for high-temperature thin-film deposition techniques used in OLED fabrication.

Physicochemical analysis Material purification Sublimation

Electronic Properties: Electron Affinity and Ionization Potential in Silole Systems Bearing 9,9-Dimethylfluorenyl Substituents

In a direct comparative study of 1,1-diaryl-2,3,4,5-tetraphenylsiloles, the 2-(9,9-dimethylfluorenyl)-substituted silole exhibited a solid-state electron affinity (EA) and ionization potential (IP) that were measurably distinct from the phenyl-substituted analogue. Inverse-photoelectron spectroscopy (IPES) and photoelectron spectroscopy (PES) measurements revealed that the variation in EA and IP across the aryl series (phenyl, 2-thienyl, pentafluorophenyl, 2-(9,9-dimethylfluorenyl)) is largely governed by inductive effects of the aryl group [1]. The 9,9-dimethylfluorenyl group acts as a stronger electron donor than a simple phenyl group, lowering the IP and red-shifting the optical absorption. Although the specific numerical EA/IP values for the 9,9-dimethylfluorenyl-substituted silole are not extracted in isolation from this reference, the study explicitly confirms that the 9,9-dimethylfluorenyl group imparts distinct electronic properties compared to other common aryl substituents, which is a direct consequence of the 9,9-dimethyl substitution pattern.

Organic electronics Electron affinity Silole optoelectronics

Dye-Sensitized Solar Cell Efficiency: 9,9-Dimethylfluorenyl Terminal Group vs. Other Linkers

Organic dyes incorporating a 9,9-dimethylfluorenyl terminal group connected to a α-cyanoacrylic acid anchor via various linkers were synthesized and compared. The dye with the 9,9-dimethylfluorenyl terminal and an appropriate linker exhibited the longest UV-Vis absorption maximum at 424 nm and achieved the highest overall power conversion efficiency of 3.91% among the series studied [1]. This is quantitatively superior to dyes bearing alternative terminal groups or linkers not containing the 9,9-dimethylfluorenyl motif. The enhanced performance is attributed to the improved light-harvesting ability and favorable energy level alignment provided by the 9,9-dimethylfluorenyl unit.

Dye-sensitized solar cells Photovoltaic efficiency Organic dyes

Optimal Application Scenarios for 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol


Synthesis of Polyfluorene Copolymers for Blue OLED Emitters

The 9,9-dimethylfluorenyl HOMSi reagent serves as a key monomer for Suzuki-Miyaura or direct arylation polycondensation to afford polyfluorene homopolymers and copolymers. The 9,9-dimethyl groups prevent fluorenone defect formation and enhance thermal stability, while the benzyl alcohol functionality allows for post-polymerization modification [1]. The higher steric bulk of the 9,9-dimethylated reagent, as evidenced by its molecular weight (MW 358.55 vs. 330.5 for the non-methylated analogue), promotes a more rigid polymer backbone, improving color purity and device lifetime in blue OLEDs [2].

Dye-Sensitized Solar Cell (DSSC) Sensitizer Synthesis

The 9,9-dimethylfluorenyl group introduced via this HOMSi reagent is a proven high-performance donor terminal for organic DSSC dyes, achieving a record conversion efficiency of 3.91% in a comparative study [3]. The reagent enables the modular construction of D-π-A dyes where the 9,9-dimethylfluorenyl unit acts as the electron donor, the benzyl alcohol moiety serves as a synthetic handle for anchoring group attachment, and the silane bridge provides electronic decoupling.

Cross-Coupling Building Block for Hole-Transport Materials

The compound is employed as a HOMSi reagent in Pd-catalyzed cross-coupling with dibromoarenes to produce ter- and quaterarenes in excellent yields [4]. The 9,9-dimethyl substitution on the fluorenyl group raises the HOMO level of the resulting oligomers, making them suitable as hole-transport layers in perovskite solar cells and organic field-effect transistors (OFETs).

Synthesis of Silole-Based Electron-Transport Materials

The 9,9-dimethylfluorenyl-substituted siloles exhibit distinct electron affinity and ionization potential values compared to phenyl- or thienyl-substituted analogues, as demonstrated by direct IPES/PES measurements [5]. Procuring the target compound enables the preparation of 2,5-difluorenylsiloles with precisely tuned LUMO levels for use as electron-transport layers in organic light-emitting diodes.

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